![molecular formula C12H14Cl2N2O2 B4715157 N-(2,3-dichlorophenyl)-N'-isobutylethanediamide CAS No. 6055-23-8](/img/structure/B4715157.png)
N-(2,3-dichlorophenyl)-N'-isobutylethanediamide
Overview
Description
N-(2,3-dichlorophenyl)-N'-isobutylethanediamide, commonly known as A771726, is a synthetic compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs). It has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
Mechanism of Action
The mechanism of action of A771726 involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA and RNA synthesis, and their inhibition leads to the suppression of T cell proliferation.
Biochemical and Physiological Effects:
A771726 has been found to have a number of biochemical and physiological effects. In addition to its inhibition of DHODH, it has been shown to reduce the levels of reactive oxygen species (ROS) in T cells, which can contribute to inflammation. It has also been found to induce apoptosis, or programmed cell death, in T cells.
Advantages and Limitations for Lab Experiments
One advantage of A771726 for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in T cell proliferation and autoimmune diseases. However, its potential toxicity and limited solubility in aqueous solutions can be limitations for some experiments.
Future Directions
There are several potential future directions for research on A771726. One area of interest is its potential use in combination with other N-(2,3-dichlorophenyl)-N'-isobutylethanediamide for the treatment of autoimmune diseases. Additionally, there is ongoing research into the development of more potent and selective DHODH inhibitors, which could lead to improved therapies for autoimmune diseases. Finally, there is interest in studying the role of DHODH in other disease processes, such as cancer, and the potential use of DHODH inhibitors in these contexts.
Scientific Research Applications
A771726 has been the subject of numerous scientific studies, primarily focused on its potential use as a DMARD. It has been shown to inhibit the proliferation of T cells, which are involved in the immune response that leads to autoimmune diseases. Additionally, it has been found to reduce the production of cytokines, which are signaling molecules that play a role in inflammation.
properties
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(2)6-15-11(17)12(18)16-9-5-3-4-8(13)10(9)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDYMYHVSWVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365699 | |
Record name | N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6055-23-8 | |
Record name | N'-(2,3-dichlorophenyl)-N-(2-methylpropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.